Cyclohexyltriethoxysilane

Catalog No.
S1520460
CAS No.
18151-84-3
M.F
C12H26O3Si
M. Wt
246.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyltriethoxysilane

CAS Number

18151-84-3

Product Name

Cyclohexyltriethoxysilane

IUPAC Name

cyclohexyl(triethoxy)silane

Molecular Formula

C12H26O3Si

Molecular Weight

246.42 g/mol

InChI

InChI=1S/C12H26O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3

InChI Key

ATGKAFZFOALBOF-UHFFFAOYSA-N

SMILES

CCO[Si](C1CCCCC1)(OCC)OCC

Canonical SMILES

CCO[Si](C1CCCCC1)(OCC)OCC

Surface Modification

One major application of (triethoxysilyl)cyclohexane is in surface modification. Due to the presence of both organic (cyclohexane) and inorganic (ethoxy and silicon) groups, it can bind to both organic and inorganic materials. This allows researchers to modify the surface properties of various materials, such as:

  • Silica surfaces: (Triethoxysilyl)cyclohexane can covalently bond to silica surfaces, creating a hydrophobic and organic layer. This modified surface can be used for various purposes, including the immobilization of biomolecules, the creation of self-assembled monolayers, and the development of sensors.
  • Polymers: The compound can be incorporated into polymers during their synthesis, leading to improved properties such as increased hydrophobicity, better adhesion to other materials, and enhanced mechanical strength.

Organic Synthesis

(Triethoxysilyl)cyclohexane can be used as a starting material for the synthesis of various organic compounds. The ethoxy groups can be readily transformed into other functionalities, such as hydroxyl, amine, or thiol groups, enabling the creation of diverse molecules with potential applications in various fields, including:

  • Drug discovery: The compound can be used as a building block for the synthesis of novel drug candidates with specific functionalities.
  • Material science: By modifying the functionalities attached to the cyclohexane ring, researchers can create new materials with tailored properties for specific applications, such as organic light-emitting diodes (OLEDs) or photoresists.

Other Applications

(Triethoxysilyl)cyclohexane also finds applications in other areas of scientific research, such as:

  • Catalyst development: The compound can be used as a ligand for metal catalysts, influencing their activity and selectivity in various chemical reactions.
  • Nanomaterial synthesis: The controlled hydrolysis and condensation of (triethoxysilyl)cyclohexane can lead to the formation of silica nanoparticles with specific functionalities, useful for various applications in drug delivery, bioimaging, and electronics.

Cyclohexyltriethoxysilane is an organosilane compound characterized by its chemical formula C9H20O3SiC_9H_{20}O_3Si and a molecular weight of approximately 204.34 g/mol. It appears as a clear, colorless liquid with a mild odor and is primarily utilized as a chemical intermediate in various industrial applications. The compound is notable for its reactivity due to the presence of ethoxy groups, which can undergo hydrolysis to form silanol species, making it valuable in surface modification and adhesion applications .

  • Hydrolysis: When exposed to moisture, it hydrolyzes to form cyclohexyltrihydroxysilane and ethanol. This reaction is crucial for its application in creating silane-based coatings.
  • Condensation: The silanol groups formed through hydrolysis can further condense with each other or with other silanol compounds, leading to the formation of siloxane networks, which are essential in sealants and adhesives.
  • Crosslinking: In the presence of catalysts, cyclohexyltriethoxysilane can react with other organosilanes or organic compounds to form crosslinked polymeric structures, enhancing mechanical properties and durability .

Cyclohexyltriethoxysilane can be synthesized through several methods:

  • Direct Alkylation: This method involves the reaction of cyclohexyltrichlorosilane with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, replacing chlorine atoms with ethoxy groups.
  • Hydrosilylation: Cyclohexene can react with silanes under photochemical conditions to yield cyclohexyltriethoxysilane. This method allows for the incorporation of cyclohexyl groups into silicon frameworks efficiently.
  • Transesterification: Ethyl silicate can be reacted with cyclohexanol under acidic conditions to produce cyclohexyltriethoxysilane .

Cyclohexyltriethoxysilane has diverse industrial applications:

  • Adhesives and Sealants: It is used to enhance adhesion properties in various formulations due to its ability to bond organic materials with inorganic surfaces.
  • Coatings: The compound serves as a precursor for silane-based coatings that provide water repellency and corrosion resistance.
  • Surface Modifications: It is employed in modifying surfaces of glass, metals, and ceramics to improve hydrophobicity and oleophobicity.
  • Pharmaceuticals: Its utility in drug delivery systems has been explored due to its ability to modify surfaces at the molecular level .

Several compounds share structural similarities with cyclohexyltriethoxysilane. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
CyclohexyltrimethoxysilaneC9H20O3SiC_9H_{20}O_3SiContains three methoxy groups; used as an adhesive.
OctadecyltrichlorosilaneC18H37Cl3SiC_{18}H_{37}Cl_3SiUsed for surface modification; more hydrophobic due to longer alkyl chain.
PhenyltrimethoxysilaneC9H12O3SiC_9H_{12}O_3SiContains a phenyl group; enhances thermal stability in polymers.
VinyltrimethoxysilaneC5H12O3SiC_5H_{12}O_3SiUsed in polymerization reactions; provides vinyl functionality for crosslinking.

Cyclohexyltriethoxysilane stands out due to its balanced reactivity and compatibility with various substrates, making it particularly useful in applications requiring both adhesion and surface modification .

Other CAS

18151-84-3

Wikipedia

Cyclohexyltriethoxysilane

Dates

Modify: 2023-08-15

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